a-Epoxyabiraterone Acetate

Description

Contextualization as a Related Substance in Abiraterone Acetate Science

α-Epoxyabiraterone Acetate is principally known as a process-related impurity and a degradation product associated with the synthesis and formulation of Abiraterone Acetate. nih.govresearchgate.netvivekanandcollege.ac.inresearchgate.net During the manufacturing process development of Abiraterone Acetate, α-Epoxyabiraterone Acetate, along with its β-isomer, was identified as an impurity that can be present in the final active pharmaceutical ingredient (API). nih.govresearchgate.netresearchgate.net Its formation can occur during synthesis, specifically through the oxidation of Abiraterone Acetate. nih.govresearchgate.net One described method for its synthesis involves using hydrogen peroxide and acetic acid as oxidizing agents on Abiraterone Acetate. nih.govresearchgate.net

Furthermore, forced degradation studies, which are critical for understanding a drug's stability, have demonstrated that α-Epoxyabiraterone Acetate is formed under oxidative stress conditions. vivekanandcollege.ac.in This highlights its relevance not only as a manufacturing impurity but also as a potential degradant affecting the stability and shelf-life of the drug product.

Due to its consistent appearance and potential impact on drug quality, α-Epoxyabiraterone Acetate is officially recognized as a specified impurity in major pharmacopeias. The United States Pharmacopeia (USP) lists α-Epoxyabiraterone Acetate as a related substance to Abiraterone Acetate and sets specific acceptance criteria for its presence in the final drug product to ensure patient safety and product efficacy. researchgate.netgoogleapis.comuspnf.com

Table 1: Chemical and Physical Properties of α-Epoxyabiraterone Acetate

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | [(1R,2S,4R,6R,7S,10S,11R,14S)-7,11-dimethyl-6-pyridin-3-yl-5-oxapentacyclo[8.8.0.0²,⁷.0⁴,⁶.0¹¹,¹⁶]octadec-16-en-14-yl] acetate | nih.gov |

| Alternate Names | 17-(Pyridin-3-yl)-16α,17α-epoxyandrost-5-en-3β-yl acetate; Abiraterone Epoxide Impurity | veeprho.com |

| CAS Number | 2484719-11-9 | synzeal.combiosynth.com |

| Molecular Formula | C₂₆H₃₃NO₃ | nih.govbiosynth.com |

| Molecular Weight | 407.5 g/mol | nih.govbiosynth.com |

Significance in the Context of Androgen Biosynthesis Inhibitor Development

The significance of α-Epoxyabiraterone Acetate is intrinsically linked to the therapeutic importance of its parent drug, Abiraterone Acetate. Abiraterone Acetate is a prodrug of Abiraterone, which is a potent, selective, and irreversible inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1). researchgate.netnih.govpatsnap.com This enzyme is critical for the biosynthesis of androgens, such as testosterone, in the testes, adrenal glands, and prostate tumor tissues. nih.govpatsnap.comgoogle.com By blocking this pathway, Abiraterone Acetate significantly reduces androgen levels, which is the therapeutic mechanism for treating castration-resistant prostate cancer. nih.govpatsnap.com

Within this context, the primary significance of α-Epoxyabiraterone Acetate is not related to any therapeutic activity of its own, but rather its status as a critical quality attribute of the Abiraterone Acetate drug product. veeprho.comresearchgate.net The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of a pharmaceutical. Therefore, controlling impurities like α-Epoxyabiraterone Acetate is a mandatory aspect of drug development and manufacturing, enforced by regulatory agencies. researchgate.netveeprho.com The complete profiling of all related substances is essential for drug approval and for ensuring the quality, safety, and shelf-life of the final medication. researchgate.net The development of stable formulations of Abiraterone Acetate often involves careful consideration of the formation of impurities, including α-Epoxyabiraterone Acetate, under various storage conditions. googleapis.com

Historical Perspective on its Identification and Analytical Importance

The identification of α-Epoxyabiraterone Acetate is a direct result of modern pharmaceutical development and analytical chemistry practices. It was first detected during the process development of Abiraterone Acetate, where rigorous analysis of laboratory batches revealed its presence. nih.govresearchgate.netnih.gov The characterization and structural elucidation of this and other impurities were accomplished using a suite of advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.netoup.com Further confirmation of its structure was achieved through Nuclear Magnetic Resonance (NMR) spectroscopy after the impurity was synthesized. nih.govnih.gov

The analytical importance of α-Epoxyabiraterone Acetate is underscored by its inclusion in forced degradation studies. vivekanandcollege.ac.in These studies intentionally subject the API to stress conditions like oxidation, heat, and acid/base hydrolysis to identify potential degradation products that could form during the product's lifecycle. ijpsonline.comijpsonline.comnih.gov α-Epoxyabiraterone Acetate was confirmed as a degradant formed under oxidative stress. vivekanandcollege.ac.in

This has necessitated the development of robust, stability-indicating analytical methods, such as reverse-phase HPLC (RP-HPLC) and ultra-high-performance liquid chromatography (UHPLC), capable of separating and quantifying α-Epoxyabiraterone Acetate from the parent drug and other related substances. vivekanandcollege.ac.inwjpmr.com The availability of well-characterized reference standards for α-Epoxyabiraterone Acetate is crucial for these analytical methods, enabling accurate validation, quality control, and regulatory compliance. veeprho.comveeprho.com Its official listing in the USP solidifies its analytical importance, making its monitoring a routine part of quality control for Abiraterone Acetate. researchgate.netuspnf.com

Table 2: Pharmacopeial Data for α-Epoxyabiraterone Acetate

| Parameter | Value | Source(s) |

|---|---|---|

| Pharmacopeia | United States Pharmacopeia (USP) | researchgate.netgoogleapis.comuspnf.com |

| Relative Retention Time (HPLC) | 0.62 (relative to Abiraterone Acetate at 1.0) | uspnf.comscribd.com |

| USP Acceptance Criteria (NMT %) | 0.80% | googleapis.com |

NMT: Not More Than

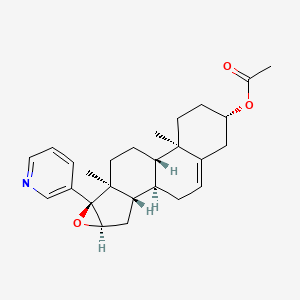

Structure

2D Structure

3D Structure

Properties

CAS No. |

2484719-11-9 |

|---|---|

Molecular Formula |

C26H33NO3 |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

[(1R,2S,4R,6R,7S,10S,11R,14S)-7,11-dimethyl-6-pyridin-3-yl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate |

InChI |

InChI=1S/C26H33NO3/c1-16(28)29-19-8-10-24(2)17(13-19)6-7-20-21(24)9-11-25(3)22(20)14-23-26(25,30-23)18-5-4-12-27-15-18/h4-6,12,15,19-23H,7-11,13-14H2,1-3H3/t19-,20+,21-,22-,23+,24-,25-,26+/m0/s1 |

InChI Key |

QWQDAOJSWITEOJ-XRAHEMMWSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@@H]5[C@]4(O5)C6=CN=CC=C6)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4(O5)C6=CN=CC=C6)C)C |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Structural Elucidation of A Epoxyabiraterone Acetate

Systematic Nomenclature and Academic Designations

a-Epoxyabiraterone Acetate is a steroidal compound chemically related to Abiraterone Acetate. Its formal systematic name under IUPAC (International Union of Pure and Applied Chemistry) guidelines is 17-(Pyridin-3-yl)-16α,17α-epoxyandrost-5-en-3β-yl acetate. clearsynth.comsynzeal.compharmaffiliates.combritiscientific.comveeprho.com The compound is also identified by its Chemical Abstracts Service (CAS) number, which is 2484719-11-9. clearsynth.compharmaffiliates.comsimsonpharma.comglppharmastandards.comsimsonpharma.com

Alternative chemical names and synonyms are also used in academic and commercial contexts, including (4S,6aR,6bS,8aS,8bR,9aR,10aS,10bR)-6a,8a-Dimethyl-8b-(pyridin-3-yl)-3,4,5,6,6a,6b,7,8,8a,8b,9a,10,10a,10b-tetradecahydro-1H-naphtho[2',1':4,5]indeno[1,2-b]oxiren-4-yl Acetate. pharmaffiliates.comsimsonpharma.comglppharmastandards.com It is recognized as an impurity and a metabolite of Abiraterone Acetate.

| Designation Type | Identifier |

| Systematic (IUPAC) Name | 17-(Pyridin-3-yl)-16α,17α-epoxyandrost-5-en-3β-yl acetate |

| CAS Number | 2484719-11-9 |

| Molecular Formula | C26H33NO3 |

| Molecular Weight | 407.55 g/mol |

| Synonym | (4S,6aR,6bS,8aS,8bR,9aR,10aS,10bR)-6a,8a-Dimethyl-8b-(pyridin-3-yl)-3,4,5,6,6a,6b,7,8,8a,8b,9a,10,10a,10b-tetradecahydro-1H-naphtho[2',1':4,5]indeno[1,2-b]oxiren-4-yl Acetate |

Isomeric Forms: Alphthis compound and Betthis compound

Epoxidation of the Δ¹⁶-double bond in Abiraterone Acetate can result in the formation of two diastereomeric epoxides: the alpha (α) isomer and the beta (β) isomer. These isomers possess the same molecular formula and connectivity but differ in the three-dimensional orientation of the epoxide ring.

The structural difference between α-Epoxyabiraterone Acetate and β-Epoxyabiraterone Acetate lies in the stereochemistry at the C16 and C17 positions.

This compound : The epoxide ring is in the alpha configuration (16α,17α). clearsynth.comsynzeal.combritiscientific.comveeprho.com In steroid nomenclature, the 'alpha' designation indicates that the substituent (the epoxide ring in this case) is oriented below the plane of the steroid's flattest orientation.

β-Epoxyabiraterone Acetate : The epoxide ring is in the beta configuration (16β,17β). synzeal.com The 'beta' designation signifies that the epoxide ring is oriented above the plane of the steroid nucleus.

This difference in spatial arrangement classifies them as diastereomers, leading to distinct physical and chemical properties. The systematic name for the beta isomer is 17-(Pyridin-3-yl)-16β,17β-epoxyandrost-5-en-3β-yl acetate. synzeal.com

The differentiation between the alpha and beta diastereomers is primarily achieved through spectroscopic techniques. The distinct spatial positioning of the epoxide ring relative to the rest of the steroid framework results in unique spectroscopic fingerprints for each isomer.

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for this purpose. The chemical shifts of the protons and carbons near the C16-C17 bond, especially the angular methyl groups (C18 and C19), will differ between the two isomers due to varying anisotropic effects from the epoxide ring. Furthermore, advanced NMR techniques such as the Nuclear Overhauser Effect (NOE) can reveal through-space correlations between atoms, providing definitive evidence for the relative stereochemistry of the epoxide.

Advanced Structural Characterization Methodologies

The unambiguous confirmation of this compound's structure and stereochemistry relies on sophisticated analytical methods that provide precise information about its molecular composition and three-dimensional architecture.

NMR spectroscopy is the cornerstone for determining the stereochemistry of complex organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign the chemical structure and, crucially, the relative configuration of stereocenters.

For assigning the alpha-configuration of the epoxide, chemists analyze the ¹H NMR spectrum for the chemical shifts and coupling constants of protons on the steroid backbone, particularly those in proximity to the C16-C17 epoxide. The spatial orientation of the alpha-epoxide influences the magnetic environment of nearby protons, such as those of the C18 methyl group, leading to characteristic shifts.

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental. A NOESY experiment maps protons that are close in space. For the alpha isomer, NOE correlations would be expected between the protons on the epoxide ring and other protons on the alpha-face of the steroid, confirming its orientation below the molecular plane. Computational methods, such as DP4 analysis, can further support stereochemical assignments by comparing experimental NMR data with predicted chemical shifts for all possible isomers. rsc.orgsemanticscholar.orgcam.ac.ukscispace.com

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. libretexts.org Unlike low-resolution mass spectrometry which provides the nominal mass (an integer value), HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to four or more decimal places. thermofisher.com

The molecular formula for this compound is C26H33NO3. pharmaffiliates.comsimsonpharma.com HRMS can verify this formula by providing an exact mass measurement that corresponds to the unique combination of the masses of its constituent atoms (carbon, hydrogen, nitrogen, and oxygen). libretexts.org This high level of precision allows researchers to distinguish this compound from other potential compounds or impurities that might have the same nominal mass but a different elemental composition. thermofisher.com This technique is indispensable for confirming the identity of the molecule in complex samples and for the characterization of reference standards. nih.gov

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound, with a molecular formula of C₂₆H₃₃NO₃, the theoretical composition can be calculated to provide a benchmark for experimental validation. This analysis is crucial in confirming the purity and identity of the compound by ensuring the measured percentages of carbon (C), hydrogen (H), and nitrogen (N) align with the calculated values derived from its molecular formula.

The theoretical elemental composition of this compound is determined from its molecular weight of 407.55 g/mol . The expected percentages for each element are presented in the table below. While specific experimental data for this compound is not publicly detailed, the structure and composition are routinely confirmed using CHN analysis, where the experimental values are expected to be in close agreement with the theoretical values, typically within a ±0.4% margin of error, which is a standard for confirming the elemental composition of a pure compound. glppharmastandards.com

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 26 | 312.26 | 76.63 |

| Hydrogen | H | 1.01 | 33 | 33.33 | 8.18 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 3.44 |

| Oxygen | O | 16.00 | 3 | 48.00 | 11.78 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule. These methods provide a molecular fingerprint by probing the vibrational modes of chemical bonds. For this compound, the spectra would reveal characteristic peaks corresponding to its core steroidal structure, the acetate group, the pyridine ring, and the crucial epoxide ring.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The key functional groups within this compound would produce distinct absorption bands. The presence of the acetate group is typically confirmed by a strong carbonyl (C=O) stretching vibration. The C-O stretching of the ester and the epoxide ring, along with C-H stretching and bending vibrations of the aliphatic and aromatic portions of the molecule, would also be prominent.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light. Aromatic ring vibrations, particularly the pyridine ring in this compound, often produce strong and sharp signals in Raman spectra. The symmetric stretching of the epoxide ring is also expected to be Raman active.

The expected vibrational modes for the key functional groups of this compound are summarized in the following tables. These tables are based on established correlation charts for vibrational spectroscopy, as specific experimental spectra for this compound are not widely published.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (Acetate) | C=O Stretch | 1750 - 1735 | Strong |

| Ester (Acetate) | C-O Stretch | 1250 - 1230 | Strong |

| Aromatic (Pyridine) | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic (Pyridine) | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic | C-H Stretch | 3000 - 2850 | Strong |

| Epoxide | C-O Stretch (Asymmetric) | 950 - 810 | Strong |

| Epoxide | Ring Breathing (Symmetric) | 1280 - 1230 | Medium |

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic (Pyridine) | Ring Breathing | 1030 - 990 | Strong |

| Aromatic (Pyridine) | C=C Stretch | 1615 - 1575 | Strong |

| Aliphatic | CH₂ Scissoring | 1470 - 1440 | Medium |

| Epoxide | Ring Breathing (Symmetric) | 1280 - 1230 | Strong |

| Ester (Acetate) | C=O Stretch | 1750 - 1735 | Weak |

The combined application of elemental analysis and vibrational spectroscopy provides a robust framework for the structural elucidation and verification of this compound, ensuring its identity and purity in research and development settings.

Synthetic Pathways and Mechanistic Formation of A Epoxyabiraterone Acetate

The primary route to the formation of a-Epoxyabiraterone Acetate is through the oxidation of its precursor, Abiraterone Acetate. This transformation is influenced by a confluence of factors including the choice of oxidizing agents, reaction conditions, and the potential involvement of catalytic systems.

Derivation from Abiraterone Acetate: Precursor and Reaction Conditions

This compound is a derivative of Abiraterone Acetate, a pivotal therapeutic agent. During the process development of Abiraterone Acetate, this compound, along with its β-isomer, has been identified as a process-related impurity. nih.gov The synthesis of this epoxide impurity is primarily achieved through the epoxidation of the double bond within the Abiraterone Acetate molecule.

The reaction is typically carried out in the presence of specific oxidizing agents. The conditions for this transformation are critical in determining the yield and stereoselectivity of the resulting epoxide.

Role of Specific Oxidizing Agents (e.g., Hydrogen Peroxide, Acetic Acid) in Epoxidation Reactions

The epoxidation of Abiraterone Acetate to yield this compound is commonly accomplished using a combination of hydrogen peroxide (H₂O₂) and acetic acid (CH₃COOH). nih.gov In this system, it is believed that peracetic acid (CH₃CO₃H), a more potent oxidizing agent, is formed in situ from the reaction between hydrogen peroxide and acetic acid.

Peroxy acids are well-established reagents for the epoxidation of alkenes. The oxygen atom of the peroxy acid is electrophilic and is transferred to the nucleophilic double bond of the alkene in a concerted mechanism. ucalgary.calibretexts.org This process leads to the formation of the three-membered epoxide ring.

Stress degradation studies on Abiraterone Acetate have also shown its susceptibility to oxidative conditions. ijpsonline.comresearchgate.net Exposure to hydrogen peroxide can lead to the formation of oxidative degradation products, including the epoxide. ijpsonline.comresearchgate.net

Influence of Reaction Solvents and Temperature on Epoxide Formation

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the rate and selectivity of the epoxidation reaction. While specific studies detailing the solvent effects on the epoxidation of Abiraterone Acetate are not extensively available, general principles of steroid epoxidation suggest that the polarity and coordinating ability of the solvent can affect the transition state of the reaction, thereby influencing the stereochemical outcome. researchgate.netresearchgate.net

For instance, in the epoxidation of cholesterol acetate, the proportion of the β-epoxide was found to increase as the solubility of the peroxy acid decreased in various solvents. researchgate.net This suggests that the solvent can modulate the accessibility of the different faces of the steroid to the oxidizing agent.

Temperature also plays a crucial role. Forced degradation studies of Abiraterone Acetate under oxidative stress with hydrogen peroxide have been conducted at elevated temperatures, such as 40°C. ijpsonline.comresearchgate.net Another study on a similar epoxidation process identified an optimal reaction temperature of 60°C for the degradation process involving hydrogen peroxide. turkjps.org

Catalytic Systems Involved in Epoxide Generation

While the direct oxidation with peroxy acids is a common method, catalytic systems can also be employed for the epoxidation of alkenes, including steroids. These systems often involve transition metal catalysts that can activate the oxidizing agent and control the stereoselectivity of the reaction.

For Δ⁵-steroids, various catalytic systems have been explored for epoxidation. For example, potassium permanganate (B83412) in the presence of metal salts has been shown to produce β-epoxides with a high degree of stereoselectivity. researchgate.net The use of manganese and iron complexes with specific ligands has also been investigated for the asymmetric epoxidation of alkenes, including steroidal systems. organic-chemistry.org While not specifically documented for Abiraterone Acetate, these catalytic approaches highlight the potential for catalyst-controlled synthesis of specific epoxide isomers.

Investigation of Epoxidation Reaction Mechanisms

The formation of this compound is governed by the underlying principles of electrophilic addition to a double bond. The stereochemical and regiochemical outcomes of this reaction are of particular importance in understanding the prevalence of the α-isomer.

Stereoselectivity and Regioselectivity Considerations in Alphthis compound Formation

The epoxidation of the Δ⁵ double bond in Abiraterone Acetate can theoretically yield two diastereomeric epoxides: the α-epoxide and the β-epoxide. The stereochemical outcome is largely dictated by steric hindrance. The β-face of the steroid nucleus is generally more sterically hindered due to the presence of the angular methyl groups at the C-10 and C-13 positions. researchgate.net

Consequently, the epoxidizing agent preferentially attacks the less hindered α-face of the molecule, leading to the predominant formation of the α-epoxide. researchgate.net This is a well-established principle in steroid chemistry.

From a regioselectivity perspective, the epoxidation occurs specifically at the C-5 to C-6 double bond of the steroid nucleus. This is the most electron-rich and accessible double bond in the Abiraterone Acetate molecule, making it the primary site for electrophilic attack by the oxidizing agent. The reaction mechanism for the epoxidation of alkenes with peroxy acids is a concerted process, meaning that the bond formation and bond breaking occur in a single step. ucalgary.calibretexts.org This concerted nature ensures that the reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product. ucalgary.ca

Kinetic Studies of Impurity Formation Rates

Detailed kinetic studies specifically quantifying the rate of formation of this compound from Abiraterone Acetate are not widely available in the public domain. However, forced degradation studies provide some insight into the propensity of Abiraterone Acetate to form this impurity under oxidative stress.

These studies typically involve exposing the drug substance to various stress conditions, including oxidative stress with hydrogen peroxide, and monitoring the formation of degradation products over time. ijpsonline.comresearchgate.netturkjps.org While these studies are primarily qualitative or semi-quantitative in nature, they confirm that the formation of oxidative degradation products, including epoxides, is a relevant degradation pathway for Abiraterone Acetate. The rate of this degradation is expected to be dependent on factors such as the concentration of the oxidizing agent, temperature, and the presence of catalysts or inhibitors. google.com

Proposed Reaction Intermediates and Transition States

The formation of this compound occurs via the epoxidation of the C5-C6 double bond of the Abiraterone Acetate steroid core. This reaction is a common transformation for steroidal compounds containing such unsaturation, often occurring as an unwanted side reaction during synthesis when oxidizing agents are present, or as a metabolic pathway.

The generally accepted mechanism for the epoxidation of an alkene with a peroxy acid, a common class of oxidizing agent, proceeds through a concerted, non-polar transition state. This is often referred to as the "butterfly mechanism." In this proposed transition state for Abiraterone Acetate, the plane of the peroxy acid approaches the plane of the C5-C6 double bond. The oxygen atom furthest from the carbonyl group of the peroxy acid is transferred to the double bond, while the peroxy acid's proton is transferred to its own carbonyl oxygen. This occurs in a single, concerted step, avoiding charged intermediates.

For steroidal systems like Abiraterone Acetate, the stereochemical outcome of the epoxidation is dictated by the steric environment of the double bond. The β-face (top face) of the steroid is sterically hindered by the angular methyl groups at the C10 and C13 positions. Consequently, the epoxidizing agent preferentially attacks the less hindered α-face (bottom face). This directional preference leads to the formation of the a-epoxide as the major diastereomer. The transition state, therefore, involves the approach of the oxidizing agent from the α-face of the steroid molecule, leading to the specific stereochemistry of this compound.

Process Development Strategies for Controlling and Minimizing this compound Formation

The control of process-related impurities such as this compound is a critical aspect of active pharmaceutical ingredient (API) manufacturing to ensure the safety and efficacy of the final drug product. Strategies to minimize the formation of this epoxide impurity are centered on rigorous process development, optimization, and control, often guided by the principles of Quality by Design (QbD).

Optimization of Synthesis Parameters for Impurity Reduction

The formation of this compound is an oxidation side reaction. Therefore, its formation can be minimized by carefully controlling the synthesis parameters to favor the desired reaction pathway over this unwanted oxidation. Key parameters that are typically optimized include:

Choice and Concentration of Reagents: Avoiding unnecessarily harsh oxidizing conditions is paramount. If an oxidation step is required elsewhere in the synthesis, selecting a milder, more specific reagent can prevent the epoxidation of the C5-C6 double bond.

Reaction Temperature: Chemical reactions are sensitive to temperature. Lowering the reaction temperature can often reduce the rate of side reactions more significantly than the rate of the desired reaction, thus improving selectivity and reducing impurity formation.

Reaction Time: Prolonged reaction times can lead to the formation of degradation products and side products. Monitoring the reaction to determine the optimal endpoint ensures that the process is stopped once the desired conversion is achieved, without allowing for the accumulation of impurities like the epoxide.

pH and Solvent System: The reaction environment, including pH and the choice of solvent, can influence reaction pathways. Optimizing these conditions can enhance the stability of the desired product and intermediates, thereby suppressing impurity formation.

| Process Parameter | Non-Optimal Condition | Potential Outcome | Optimized Condition | Desired Outcome |

|---|---|---|---|---|

| Oxidant Concentration | High / Non-specific oxidant | Increased epoxidation of C5-C6 double bond | Stoichiometric / Specific oxidant | Minimized epoxide formation |

| Temperature | Elevated (e.g., >80°C) | Higher rate of side reactions | Controlled (e.g., 20-40°C) | Improved selectivity for desired product |

| Reaction Time | Extended beyond completion | Product degradation and impurity accumulation | Monitored to optimal endpoint | High yield with minimal impurities |

Application of Quality by Design (QbD) Principles to Process Control

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. The application of QbD principles is highly effective in controlling impurities in the synthesis of Abiraterone Acetate.

The QbD methodology for minimizing this compound would involve:

Defining a Quality Target Product Profile (QTPP): This includes defining the acceptable limit for the this compound impurity in the final API.

Identifying Critical Quality Attributes (CQAs): The level of this compound is a CQA as it can impact the purity and safety of the API.

Risk Assessment and Identification of Critical Process Parameters (CPPs): A risk assessment (e.g., using a fishbone diagram) identifies process parameters that could impact the formation of the epoxide. These CPPs would include the parameters listed in the previous section (temperature, reagent concentration, etc.).

Design of Experiments (DoE): Statistical tools like Design of Experiments (DoE) are used to systematically study the effects of CPPs on the formation of the epoxide impurity. This allows for the development of a mathematical model that describes the relationship between the process inputs and the critical quality attributes.

Establishing a Design Space: The knowledge gained from DoE is used to establish a "Design Space," which is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within this design space ensures that the level of this compound remains below the specified threshold.

In-Process Analytical Monitoring for Epoxide Content

Effective process control relies on timely and accurate analytical data. In-process analytical monitoring provides real-time or near-real-time information on the progress of a chemical reaction, including the formation of impurities.

For monitoring this compound, High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique. A stability-indicating HPLC method can separate the main API, starting materials, intermediates, and all significant impurities, including the a-epoxide. The United States Pharmacopeia (USP) monograph for Abiraterone Acetate Tablets includes a system suitability mixture that contains this compound, confirming its status as a specified impurity to be monitored by chromatography.

During the manufacturing process, samples can be withdrawn from the reaction mixture at various time points and analyzed by HPLC. This in-process control (IPC) allows chemists and engineers to:

Track the consumption of reactants and the formation of the desired product.

Detect the onset of this compound formation.

Ensure the level of the epoxide impurity does not exceed predefined limits before proceeding to the next step.

Confirm the effectiveness of purification steps in removing the impurity.

This real-time monitoring enables proactive adjustments to the process, ensuring the final product consistently meets its quality specifications.

Analytical Methodologies for Detection, Quantification, and Purity Profiling of A Epoxyabiraterone Acetate

Chromatographic Separations for Isomeric Resolution and Purity Assessment

Chromatography is the cornerstone for separating a-Epoxyabiraterone Acetate from the main API, its stereoisomer β-Epoxyabiraterone Acetate, and other process-related impurities and degradation products. vivekanandcollege.ac.in The choice of chromatographic technique is dictated by the specific analytical challenge, whether it is routine quality control or in-depth impurity characterization.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Abiraterone Acetate and its impurities. nih.gov Reversed-phase HPLC (RP-HPLC) methods are particularly common for purity and assay testing. nih.govwjpsonline.com Method development typically involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detector wavelength to achieve adequate separation of all relevant compounds. nih.govijpsonline.comijpsonline.com

Validation of these HPLC methods is performed according to International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose, assessing parameters like specificity, linearity, accuracy, precision, and robustness. nih.gov For instance, the United States Pharmacopeia (USP) provides a standardized HPLC method for Abiraterone Acetate tablets that is designed to resolve this compound from the parent compound and other specified impurities. uspnf.com In this method, a relative retention time (RRT) is assigned to each impurity relative to the Abiraterone Acetate peak, facilitating its identification.

Table 1: Example HPLC System Suitability Parameters for Abiraterone Acetate Impurity Profiling uspnf.com

| Compound Name | Relative Retention Time (RRT) |

|---|---|

| 7-Ketoabiraterone acetate | 0.42 |

| This compound | 0.62 |

| β-Epoxyabiraterone acetate | 0.66 |

| Abiraterone | 0.69 |

| Abiraterone acetate | 1.0 |

| Abiraterone ethyl ether | 1.18 |

This interactive table is based on data from the USP monograph for Abiraterone Acetate Tablets and is for illustrative purposes.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to provide faster, more efficient separations with higher resolution and sensitivity. vivekanandcollege.ac.indntb.gov.ua This enhanced performance is particularly advantageous for complex impurity profiles where baseline separation of closely eluting species, such as the α- and β-epoxide isomers of Abiraterone Acetate, is critical. vivekanandcollege.ac.in

A stability-indicating UHPLC method has been developed for the simultaneous quantification of Abiraterone Acetate, six process impurities, and four degradation products, including this compound. vivekanandcollege.ac.in This method demonstrates the capability of UHPLC to separate all eleven compounds effectively. The use of a gradient elution program with a multi-component mobile phase on a C18 column allows for the fine-tuning of selectivity required for this complex separation. vivekanandcollege.ac.in The increased speed of UHPLC also improves laboratory throughput, which is beneficial in a quality control environment.

Table 2: Illustrative UHPLC Method Parameters for Separation of this compound vivekanandcollege.ac.in

| Parameter | Condition |

|---|---|

| Column | Waters Acquity BEH C18, 150 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.05% Formic acid in 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile |

| Mobile Phase C | Methanol |

| Flow Rate | 0.40 mL/min |

| Detection | PDA at 260 nm |

| Column Temperature | 50.0 °C |

This interactive table is based on a published UHPLC method and is for illustrative purposes.

For example, a sensitive GC-MS/MS method has been developed to detect and quantify five potential genotoxic impurities in Abiraterone Acetate, such as chloromethane (B1201357) and 2-chloropropane. oup.com Although this method does not detect this compound, it is an essential component of a comprehensive control strategy for the API, ensuring that volatile byproducts are controlled to acceptable levels.

This compound possesses multiple chiral centers. The formation of this impurity can lead to the presence of stereoisomers, most notably the β-epoxide. nih.gov As stereoisomers can have different toxicological and pharmacological profiles, their separation and control are critical. Chiral chromatography is a specialized technique designed for the separation of enantiomers and diastereomers. gcms.cznih.gov

This can be achieved using a chiral stationary phase (CSP) in HPLC or Supercritical Fluid Chromatography (SFC). americanpharmaceuticalreview.comntu.edu.sg The CSP creates a chiral environment where the different stereoisomers interact diastereomerically, leading to different retention times and enabling their separation. nih.gov While a specific, published chiral method for the sole purpose of separating a- and β-Epoxyabiraterone Acetate was not detailed in the reviewed literature, the principles of chiral chromatography are directly applicable. The development of such a method would be crucial for studies aimed at elucidating the stereochemical purity of the impurity standard and for investigating the stereoselectivity of the degradation or synthesis pathways leading to its formation.

Hyphenated Techniques for Definitive Identification and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural elucidation and sensitive quantification of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS), and its tandem version (LC-MS/MS), is a powerful analytical tool for impurity profiling. resolvemass.cachimia.ch It combines the superior separation capabilities of HPLC or UHPLC with the high sensitivity and specificity of mass spectrometry, which provides information on the molecular weight and structure of the analytes. hpst.cz

For the analysis of this compound, LC-MS/MS is invaluable. Following chromatographic separation from Abiraterone Acetate and other impurities, the mass spectrometer can provide definitive identification of the a-epoxide peak based on its specific mass-to-charge ratio (m/z). vivekanandcollege.ac.in A study utilizing a UHPLC system coupled with a quadrupole Dalton mass detector (QDa) with an electrospray ionization (ESI) source confirmed the identity of this compound alongside other related substances in forced degradation samples. vivekanandcollege.ac.in Furthermore, LC-MS/MS can be operated in modes like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to achieve extremely low limits of detection and quantification, making it ideal for trace-level analysis of this and other impurities. nih.gov

Integration of Mass Spectrometry with Chromatographic Systems for Accurate Identification

The precise identification and quantification of impurities such as this compound within the active pharmaceutical ingredient (API) Abiraterone Acetate are critical for ensuring drug safety and efficacy. The coupling of chromatographic systems, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), with mass spectrometry (MS) provides a powerful analytical tool for this purpose. vivekanandcollege.ac.in This hyphenated technique, often referred to as LC-MS, offers enhanced sensitivity and specificity, which are essential for the definitive identification of impurities, even at trace levels.

In the analysis of Abiraterone Acetate and its related substances, LC-MS/MS (tandem mass spectrometry) is frequently employed. nih.govwjpmr.com This method allows for the selection of a specific precursor ion corresponding to the mass of this compound, which is then fragmented to produce characteristic product ions. This transition provides a unique signature for the compound, enabling its unambiguous identification and differentiation from other structurally similar impurities. nih.gov For instance, a UHPLC method coupled with a quadrupole Dalton mass detector with an electrospray ionization source has been successfully used for the simultaneous quantification of Abiraterone Acetate and its impurities, including this compound. vivekanandcollege.ac.in The mass spectrometer aids in confirming the identity of peaks observed in the chromatogram based on their molecular weight, providing an additional layer of certainty to the analytical results. vivekanandcollege.ac.in

The structural characterization of impurities like this compound often involves a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental (CHN) analysis, alongside HPLC. nih.gov This comprehensive approach ensures the accurate elucidation of the impurity's structure, which is vital for understanding its potential impact and for the development of appropriate control strategies.

Reference Standards and Quality Control Applications in Pharmaceutical Development

Development and Certification of this compound as a Reference Standard

The availability of highly characterized reference standards is fundamental to the accurate analysis of pharmaceutical impurities. This compound reference standards are commercially available from various suppliers and are used for analytical method development, validation, and routine quality control. synzeal.comsynzeal.comaxios-research.com These standards are typically supplied with detailed characterization data to ensure their identity, purity, and potency, which is compliant with regulatory guidelines. synzeal.comsynzeal.com

The development of a reference standard involves the synthesis and purification of the compound. nih.gov Following synthesis, the compound undergoes rigorous characterization to confirm its chemical structure and assess its purity. This characterization often includes techniques such as HPLC, NMR spectroscopy, and mass spectrometry. nih.govbritiscientific.com The certified reference standard serves as a benchmark against which samples of the drug substance and drug product are compared, enabling the accurate quantification of the impurity. Traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP), can also be provided for these reference materials. synzeal.comsynzeal.com

Establishment of Impurity Acceptance Criteria in Abiraterone Acetate (e.g., USP Monograph Specifications)

Regulatory bodies like the United States Pharmacopeia (USP) establish monographs that define the quality standards for pharmaceutical substances and products. The USP monograph for Abiraterone Acetate Tablets includes specific acceptance criteria for various impurities, including this compound. uspnf.comuspnf.com These criteria set the maximum allowable limit for each impurity in the final drug product.

According to the USP monograph, the acceptance criterion for this compound in Abiraterone Acetate Tablets is not more than (NMT) 0.80%. uspnf.comuspnf.com The monograph also specifies the analytical procedure to be used for the determination of these impurities, which typically involves a chromatographic method. The relative retention time (RRT) for this compound is provided to aid in its identification during analysis. uspnf.comuspnf.com The establishment of these acceptance criteria is based on toxicological data and the manufacturing process capability, ensuring that the levels of impurities are controlled within safe limits.

Table 1: USP Acceptance Criteria for this compound in Abiraterone Acetate Tablets

| Impurity Name | Relative Retention Time | Acceptance Criteria (NMT %) |

| This compound | 0.62 | 0.80 |

Data sourced from the USP-NF monograph for Abiraterone Acetate Tablets. uspnf.comuspnf.com

Role of A Epoxyabiraterone Acetate in Abiraterone Acetate Pharmaceutical Quality and Stability

Impact on the Overall Purity Profile of Abiraterone Acetate Drug Substance and Product

α-Epoxyabiraterone Acetate is recognized as a critical process-related impurity and degradation product of Abiraterone Acetate. nih.govvivekanandcollege.ac.in Its presence directly affects the purity, quality, and safety of the final drug substance and product. vivekanandcollege.ac.inmusechem.com Regulatory bodies, including the United States Pharmacopeia (USP), have established specific limits for this impurity to ensure the safety and efficacy of the medication. uspnf.comuspnf.com

The formation of α-Epoxyabiraterone Acetate, along with its β-isomer, can occur during the synthesis of Abiraterone Acetate or as a result of degradation over time. nih.govvivekanandcollege.ac.in Its chemical structure is 17-(Pyridin-3-yl)-16α,17α-epoxyandrost-5-en-3β-yl acetate. synzeal.com The control of this and other impurities is essential for maintaining the quality standards of the pharmaceutical product. vivekanandcollege.ac.in

The United States Pharmacopeia (USP) monograph for Abiraterone Acetate Tablets specifies acceptance criteria for various impurities, including α-Epoxyabiraterone Acetate. uspnf.comuspnf.com

Table 1: USP Acceptance Criteria for Impurities in Abiraterone Acetate Tablets

| Impurity Name | Relative Retention Time | Relative Response Factor | Acceptance Criteria (NMT %) |

|---|---|---|---|

| 7-Ketoabiraterone acetate | 0.42 | 1.4 | 0.50 |

| α-Epoxyabiraterone acetate | 0.62 | 0.26 | 0.80 |

| β-Epoxyabiraterone acetate | 0.66 | 0.26 | 0.80 |

| Abiraterone | 0.69 | 1.0 | 0.40 |

| Unspecified impurity | — | 1.0 | 0.20 |

| Total impurities | — | — | 2.0 |

Degradation Pathways of Abiraterone Acetate Involving Epoxide Formation

The formation of α-Epoxyabiraterone Acetate is primarily linked to oxidative degradation pathways. vivekanandcollege.ac.ingoogle.com Studies have shown that Abiraterone Acetate is susceptible to degradation under oxidative stress, leading to the formation of epoxide impurities. nih.govvivekanandcollege.ac.in

One identified pathway involves the epoxidation of the double bond in the Abiraterone Acetate molecule. nih.govnih.gov This reaction can be facilitated by oxidizing agents such as hydrogen peroxide. nih.gov Forced degradation studies, which intentionally subject the drug substance to stress conditions like oxidation, have confirmed the formation of α-Epoxyabiraterone Acetate and its β-isomer. vivekanandcollege.ac.in Research indicates that epoxidation is a primary metabolic pathway in some biological systems as well. nih.gov

Strategies for Impurity Control and Management in Pharmaceutical Manufacturing

Risk Assessment and Mitigation Strategies for Process-Related Impurities

Effective control of impurities like α-Epoxyabiraterone Acetate is a core component of pharmaceutical manufacturing, guided by principles of Quality by Design (QbD). nih.gov This approach involves a thorough risk assessment to identify critical process parameters (CPPs) that may influence the formation of impurities. nih.govacs.org

For Abiraterone Acetate, risk assessment helps in understanding how starting materials, reagents, and reaction conditions could lead to the generation of α-Epoxyabiraterone Acetate. nih.gov Mitigation strategies are then developed to control these factors. This can include:

Optimization of Synthesis: Modifying reaction conditions, such as temperature, reaction time, and the choice of oxidizing agents, to minimize the formation of epoxide and other impurities. nih.govacs.org

Purification Techniques: Implementing robust purification methods to effectively remove α-Epoxyabiraterone Acetate from the final active pharmaceutical ingredient (API). nih.gov

Analytical Monitoring: Utilizing validated analytical methods, such as high-performance liquid chromatography (HPLC), to accurately detect and quantify the levels of α-Epoxyabiraterone Acetate throughout the manufacturing process. vivekanandcollege.ac.inwjpmr.com

Shelf-Life and Stability Studies Related to Epoxide Content

Stability studies are crucial for determining the shelf-life of Abiraterone Acetate drug products and ensuring that the levels of impurities, including α-Epoxyabiraterone Acetate, remain within acceptable limits throughout the product's lifecycle. mpa.segeneesmiddeleninformatiebank.nl These studies are conducted under various environmental conditions (e.g., temperature, humidity) to simulate long-term storage. google.com

The results from these stability programs are essential for:

Establishing Retest Periods: Confirming the time frame during which the drug substance is expected to remain within its specification and, therefore, suitable for use in the manufacture of a given drug product. mpa.se

Setting Shelf-Life: Defining the period during which a drug product is expected to remain within the approved shelf-life specification, provided that it is stored under the conditions defined on the container label. geneesmiddeleninformatiebank.nl

Packaging and Storage Recommendations: The data informs the selection of appropriate packaging to protect the product from factors that could accelerate degradation, such as exposure to air (oxygen). uspnf.comgoogle.com For example, studies have investigated the use of antioxidants and storage under inert atmospheres (like nitrogen) to prevent oxidative degradation. google.com

Public assessment reports from regulatory agencies confirm that drug substance specifications for Abiraterone Acetate include justified limits for impurities and degradation products, which are supported by comprehensive stability studies. mpa.se

Theoretical and Computational Chemistry Approaches for A Epoxyabiraterone Acetate

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are instrumental in elucidating the intricacies of chemical reactions and molecular properties at the atomic level. For α-Epoxyabiraterone Acetate, these techniques can shed light on its formation, electronic nature, and reactivity.

The formation of α-Epoxyabiraterone Acetate from its precursor, Abiraterone Acetate, involves an epoxidation reaction. Computational chemistry allows for a detailed examination of the reaction mechanism, including the energetics and the geometry of the transition states. Density Functional Theory (DFT) is a commonly employed method for such studies.

By mapping the potential energy surface of the reaction, researchers can identify the lowest energy pathway for the epoxidation. This involves calculating the energies of the reactants, intermediates, transition states, and products. The activation energy, which is the energy difference between the reactants and the transition state, is a key parameter that determines the reaction rate.

For the epoxidation of Abiraterone Acetate, different oxidizing agents can be used, and computational studies can help in understanding how the choice of reagent affects the reaction energetics. For instance, the mechanism of epoxidation using a peroxy acid would involve the concerted transfer of an oxygen atom to the double bond. The transition state for this process would feature a specific geometry of the interacting molecules, which can be precisely modeled.

Table 1: Hypothetical DFT Calculated Energetic Profile for the Epoxidation of Abiraterone Acetate

| Species | Relative Energy (kcal/mol) |

| Abiraterone Acetate + m-CPBA | 0.00 |

| Transition State (α-attack) | +15.2 |

| Transition State (β-attack) | +16.5 |

| α-Epoxyabiraterone Acetate + m-CBA | -45.8 |

| β-Epoxyabiraterone Acetate + m-CBA | -45.2 |

Note: This table presents hypothetical data based on typical values for steroid epoxidation reactions to illustrate the concept. m-CPBA stands for meta-chloroperoxybenzoic acid, and m-CBA stands for meta-chlorobenzoic acid.

The epoxidation of Abiraterone Acetate can lead to two diastereomers: α-Epoxyabiraterone Acetate and β-Epoxyabiraterone Acetate, depending on which face of the steroid's double bond the oxygen atom adds to. The stereoselectivity of this reaction is of significant interest.

Computational methods can predict the diastereomeric ratio by calculating the activation energies for the formation of each diastereomer. According to transition state theory, the ratio of the products is related to the difference in the Gibbs free energies of the transition states leading to each product. A lower activation energy for the formation of the α-epoxide would suggest that it is the major product.

Understanding the electronic structure of α-Epoxyabiraterone Acetate is key to predicting its reactivity. Quantum chemical calculations can provide a wealth of information about the distribution of electrons within the molecule.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The energy and shape of these frontier orbitals can indicate the most likely sites for nucleophilic and electrophilic attack.

Reactivity descriptors, such as the Fukui functions and the electrostatic potential map, can also be calculated. The Fukui functions identify the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack. The electrostatic potential map visually represents the charge distribution and can highlight electron-rich and electron-poor areas.

Conformational Analysis of the Epoxide Ring System

The three-dimensional shape of α-Epoxyabiraterone Acetate is not static. The molecule can adopt various conformations due to the flexibility of its steroidal rings and side chains. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Table 2: Hypothetical Relative Energies of a-Epoxyabiraterone Acetate Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| 1 (Chair-like A ring) | 0.00 | C1-C2-C3-C4 = 55.2 |

| 2 (Boat-like A ring) | +3.5 | C1-C2-C3-C4 = 12.1 |

| 3 (Twist-boat A ring) | +5.1 | C1-C2-C3-C4 = 35.8 |

Note: This table presents hypothetical data to illustrate the concept of conformational analysis.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

For α-Epoxyabiraterone Acetate, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) chemical shifts and coupling constants. nih.gov These predictions can be compared with experimental NMR data to confirm the structure of the molecule and to assign the signals in the spectra.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in the infrared (IR) and Raman spectra. The calculated vibrational spectrum can be used to interpret the experimental spectrum and to identify the characteristic vibrational modes of the epoxide ring and other functional groups in the molecule. mdpi.com

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts for Key Carbons in this compound

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C3 | 73.5 | 74.1 |

| C5 | 140.8 | 141.5 |

| C6 | 121.6 | 122.3 |

| C16 | 65.2 | 65.9 |

| C17 | 72.1 | 72.8 |

Note: This table presents hypothetical data based on typical accuracies of DFT-based NMR predictions to illustrate the concept.

Future Directions in Research on A Epoxyabiraterone Acetate

Development of Novel, Greener Synthetic Methodologies for Abiraterone Acetate with Minimized Impurity Profiles

Future research will likely prioritize the development of synthetic routes for Abiraterone Acetate that are not only efficient but also environmentally sustainable, with a primary goal of minimizing the formation of impurities like a-Epoxyabiraterone Acetate. Current synthetic processes can lead to the formation of various impurities that require significant purification steps. nih.govclockss.org The principles of green chemistry offer a framework for this research, focusing on aspects such as solvent selection, catalyst efficiency, and waste reduction.

Key areas of investigation will include:

Alternative Solvents and Catalysts: Research into replacing traditional, often hazardous, solvents with greener alternatives like ethanol (B145695) or supercritical fluids could significantly reduce the environmental impact of the synthesis. mdpi.comresearchgate.net Similarly, exploring more selective and efficient catalysts, potentially including biocatalysts, could steer the reaction pathway away from the formation of epoxide and other impurities. clockss.org

Process Optimization using Quality by Design (QbD): A more systematic implementation of QbD principles can help in identifying critical process parameters that influence impurity formation. nih.gov By understanding the relationship between reaction conditions (e.g., temperature, pH, reagent concentration) and the generation of this compound, processes can be designed to operate within a space that minimizes its formation.

Continuous Flow Chemistry: Shifting from batch to continuous flow manufacturing offers superior control over reaction parameters, which can lead to higher purity products and the suppression of side reactions that generate impurities.

Table 1: Comparison of Traditional vs. Future Greener Synthetic Approaches

| Feature | Traditional Synthesis | Future Greener Synthesis |

|---|---|---|

| Solvents | Often utilizes chlorinated or other hazardous solvents. newdrugapprovals.org | Employs benign solvents like ethanol, water, or supercritical fluids. mdpi.comsciensage.info |

| Catalysts | May use less selective catalysts leading to by-products. nih.gov | Focuses on highly selective catalysts (e.g., enzymatic) to reduce impurity formation. clockss.org |

| Process Control | Typically batch processing with less precise control. | Utilizes continuous flow chemistry for superior control over reaction conditions. |

| Waste Generation | Higher volume of solvent and reagent waste. | Minimized waste through solvent recycling and higher reaction efficiency. sciensage.info |

Advanced Analytical Techniques for Ultra-Trace Level Impurity Profiling and Quantification

As the potential toxicological impact of impurities, even at very low levels, is a major concern, future research must focus on developing analytical methods capable of detecting and quantifying this compound at ultra-trace levels. nih.govjetir.org While High-Performance Liquid Chromatography (HPLC) is a standard technique, advancements are needed to push the limits of detection and quantification. wjpmr.com

Future research in this area should explore:

Hyphenated Mass Spectrometry Techniques: The coupling of Ultra-High-Performance Liquid Chromatography (UHPLC) with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, will be crucial. These techniques provide the sensitivity and specificity needed to identify and quantify impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels in the API.

Novel Chromatographic Methods: Investigating alternative separation techniques like Supercritical Fluid Chromatography (SFC), which uses more environmentally friendly mobile phases, could offer both green benefits and unique selectivity for separating complex impurity mixtures.

Column-Switching Liquid Chromatography: This technique can be further developed for the analysis of this compound to reduce matrix effects and enhance the detection of the impurity, especially when it is present at very low concentrations in the main drug substance. nih.gov

Table 2: Evolution of Analytical Techniques for Impurity Profiling

| Technique | Limit of Detection (LOD) | Specificity | Future Outlook |

|---|---|---|---|

| HPLC-UV | Higher (ppm level) | Moderate | Continued use for routine QC, but limited for trace analysis. wjpmr.com |

| UHPLC-UV | Lower than HPLC | Moderate | Improved resolution and speed; suitable for more sensitive analysis. nih.gov |

| LC-MS/MS | Very Low (ppb level) | High | Enhanced use for targeted quantification of known trace impurities. wjpmr.com |

| UHPLC-HRMS (e.g., Q-TOF) | Extremely Low (sub-ppb) | Very High | Will become the standard for comprehensive impurity identification and structural elucidation. |

Detailed Mechanistic Elucidation of Epoxide Reactivity and Degradation Pathways

A fundamental understanding of the chemical behavior of this compound is essential for predicting its stability and developing strategies to prevent its formation or promote its removal. The epoxide functional group is known to be reactive due to significant ring strain, making it susceptible to nucleophilic attack. nih.govlibretexts.orgyoutube.com

Future research should focus on:

Forced Degradation Studies: Conducting comprehensive forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) will help identify the degradation products of this compound. synthinkchemicals.com This provides insight into its stability profile and potential interactions. The synthesis of the epoxide impurity is known to occur in the presence of an oxidizing agent like hydrogen peroxide. nih.gov

Mechanistic Studies of Ring-Opening Reactions: Detailed investigation into the kinetics and mechanisms of the epoxide ring-opening with various nucleophiles (e.g., water, alcohols, amines) is needed. libretexts.orgmdpi.com This research would clarify whether reactions proceed via SN1 or SN2 pathways under different conditions and predict the stereochemical outcome of such reactions.

Computational Modeling: The use of computational chemistry, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure and reactivity of the epoxide ring, helping to predict reaction pathways and transition states.

Exploration of Targeted Degradation or Transformation of this compound within Complex Mixtures

A novel and ambitious area of research would be the development of methods to selectively degrade or transform this compound into a more benign or easily removable compound within the bulk API mixture. This approach could potentially reduce the need for extensive chromatographic purification.

Future research could explore:

Selective Catalytic Systems: Investigating catalysts, such as specific Lewis acids or enzymes, that can selectively catalyze the ring-opening of the epoxide without affecting the parent Abiraterone Acetate molecule. mdpi.com For example, certain metal salts have shown efficacy in the ring-opening of steroidal epoxides. mdpi.com

Nucleophilic Scavengers: The development of "scavenger" reagents that are highly reactive towards the epoxide but inert towards the desired API could be a viable strategy. These scavengers would react with the impurity, and the resulting product could be easily separated.

Biocatalytic Transformation: Exploring the use of specific enzymes that can metabolize or transform the epoxide into a different compound. Research has already shown that epoxidation is a metabolic pathway for Abiraterone Acetate in some organisms, suggesting that enzymes capable of interacting with this structure exist. researchgate.netnih.gov

Investigation of the Stereochemical Purity of the Epoxide and its Implications for Analytical Standards

The formation of the epoxide ring at the 16,17-position of the steroid core can result in two stereoisomers: this compound and β-Epoxyabiraterone Acetate. nih.gov The spatial arrangement of the epoxide ring can significantly influence its chemical and biological properties. Therefore, the stereochemical purity of this compound is of paramount importance when it is used as an analytical reference standard. simsonpharma.compharmiweb.comresearchgate.net

Future research in this domain should include:

Stereoselective Synthesis: Developing synthetic methods to produce this compound with very high stereochemical purity. This is essential for creating a reliable reference standard for accurate quantification in analytical methods. synzeal.com

Advanced Chiral Separation Techniques: Advancing chiral chromatography methods (e.g., using chiral stationary phases in HPLC or SFC) to effectively separate and quantify the α and β isomers.

Absolute Stereochemistry Confirmation: Utilizing advanced analytical techniques like X-ray crystallography or specialized NMR techniques to unequivocally confirm the absolute stereochemistry of the synthesized reference standard. The precise characterization of reference standards is critical for the validation of analytical methods used in quality control. mriglobal.org

Q & A

Basic: What are the key structural features distinguishing a-Epoxyabiraterone Acetate from related analogs?

Methodological Answer:

this compound is characterized by its 16α,17α-epoxy ring and a pyridin-3-yl substituent at the C17 position. Structural identification requires advanced spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze chemical shifts for epoxy ring protons (δ ~3.5–4.5 ppm) and pyridine ring protons (δ ~7.0–9.0 ppm).

- Mass Spectrometry (MS): Confirm molecular weight (407.55 g/mol for α-isomer) via high-resolution MS .

- X-ray Crystallography: Resolve stereochemistry of the epoxy group to differentiate α (16α,17α) and β (16β,17β) isomers .

Advanced: How can researchers resolve discrepancies in pharmacokinetic (PK) data across studies of this compound?

Methodological Answer:

Discrepancies in PK data may arise from isomerization, metabolic variability, or assay sensitivity. To address this:

- Isomer-Specific Assays: Use chiral chromatography (e.g., HPLC with chiral columns) to distinguish α- and β-epoxide metabolites .

- Data Harmonization: Standardize sample collection protocols (e.g., plasma storage at −80°C, use of protease inhibitors) to minimize pre-analytical variability .

- Multi-Center Calibration: Cross-validate PK assays across laboratories using shared reference standards .

- Meta-Analysis: Apply mixed-effects models to account for inter-study heterogeneity (e.g., patient demographics, dosing regimens) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Safety protocols emphasize containment and personal protective equipment (PPE):

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or solubilizing the compound.

- Waste Disposal: Deactivate epoxy groups via acid hydrolysis (1M HCl, 60°C for 2 hours) before disposal .

- Exposure Response: In case of skin contact, wash with soap and water; for eye exposure, irrigate with saline for 15 minutes .

- Documentation: Maintain a safety log detailing handling incidents and corrective actions .

Advanced: What methodological considerations are critical when designing randomized clinical trials (RCTs) for this compound?

Methodological Answer:

Key considerations include:

- Endpoint Selection: Prioritize composite endpoints (e.g., radiographic progression-free survival + PSA kinetics) to capture clinical and biochemical efficacy .

- Blinding Challenges: Use double-dummy designs if comparing formulations with differing pharmacokinetic profiles .

- Data Quality Control: Implement real-time electronic case report form (eCRF) monitoring with automated query generation for missing/inconsistent data .

- Regulatory Compliance: Pre-specify audit trails for source documentation (e.g., signed consent forms, drug accountability logs) to meet FDA/EMA guidelines .

Advanced: How should researchers address potential isomerization of this compound during long-term stability studies?

Methodological Answer:

Isomerization under storage conditions can compromise study validity. Mitigation strategies include:

- Stability-Indicating Assays: Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor α→β epoxide conversion .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and compare degradation profiles to real-time data .

- Lyophilization: For long-term storage, lyophilize the compound in amber vials under nitrogen to prevent moisture-induced isomerization .

- Statistical Modeling: Apply Arrhenius kinetics to predict shelf-life based on temperature-dependent degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.